PARP1/2/3 Target Engagement Profile: Benzo[cd]indol-2(1H)-one Scaffold vs. Clinical PARP Inhibitors
Compound 312914-28-6 is curated as a PARP1, PARP2, and PARP3 inhibitor by the DrugMapper target-annotation resource, which integrates bioactivity data from ChEMBL, BindingDB, and PubChem BioAssay [1]. In contrast, olaparib inhibits PARP1 (IC₅₀ = 5 nM) and PARP2 (IC₅₀ = 1 nM) but shows minimal PARP3 activity; niraparib inhibits PARP1 (IC₅₀ = 3.8 nM) and PARP2 (IC₅₀ = 2.1 nM) with >330-fold selectivity over PARP3 . The annotation of 312914-28-6 as a pan-PARP1/2/3 inhibitor therefore distinguishes it from these clinical agents by including PARP3 within its primary inhibition profile. PARP3 is an emerging target in DNA double-strand break repair and mitotic progression, and its co-inhibition alongside PARP1/2 may produce distinct cellular phenotypes not captured by PARP1/2-selective agents [2].
| Evidence Dimension | PARP isoform inhibition profile (PARP1, PARP2, PARP3) |
|---|---|
| Target Compound Data | PARP1/2/3 inhibitor (target annotation; specific IC₅₀ values not publicly reported) |
| Comparator Or Baseline | Olaparib: PARP1 IC₅₀ = 5 nM, PARP2 IC₅₀ = 1 nM, PARP3 minimal; Niraparib: PARP1 IC₅₀ = 3.8 nM, PARP2 IC₅₀ = 2.1 nM, >330-fold selective over PARP3 |
| Quantified Difference | Inclusion of PARP3 in primary inhibition profile vs. PARP3-excluded selectivity of olaparib and niraparib |
| Conditions | Target annotation from integrated bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay) |
Why This Matters
For laboratories studying PARP3-dependent DNA repair or mitotic functions, compound 312914-28-6 provides a scaffold with annotated PARP3 coverage unavailable from standard clinical PARP1/2 inhibitors, enabling experimental designs that require simultaneous engagement of all three PARP isoforms.
- [1] DrugMapper (University of Helsinki). Small molecule entry for CAS 312914-28-6: PARP 1, 2 and 3 inhibitor. https://idaapm.helsinki.fi/SmallMolecules (accessed 2026-04-29). View Source
- [2] Rulten SL, et al. PARP-3 and APLF function together to accelerate nonhomologous end-joining. Mol Cell. 2011;41(1):33-45. PMID: 21211721. View Source
